molecular formula C18H25N3Na2O8S B14112465 Meropenem sodium carbonate [who-DD]

Meropenem sodium carbonate [who-DD]

Cat. No.: B14112465
M. Wt: 489.5 g/mol
InChI Key: SGVRKQURIVADFJ-OBZXMJSBSA-L
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Description

Meropenem sodium carbonate is a carbapenem antibiotic formulated as a sodium salt to enhance aqueous solubility. The active ingredient, meropenem (C₁₇H₂₅N₃O₅S), is combined with anhydrous sodium carbonate (Na₂CO₃) as an excipient to stabilize the compound during reconstitution and administration . Each gram of meropenem is typically blended with 208 mg of sodium carbonate, providing 4 mEq of sodium per vial .

Mechanism of Action: Meropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. It demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, including ESBL-producing Enterobacteriaceae and multidrug-resistant Pseudomonas aeruginosa .

Properties

Molecular Formula

C18H25N3Na2O8S

Molecular Weight

489.5 g/mol

IUPAC Name

disodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;carbonate

InChI

InChI=1S/C17H25N3O5S.CH2O3.2Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;2-1(3)4;;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);(H2,2,3,4);;/q;;2*+1/p-2/t7-,8-,9+,10+,11-,12-;;;/m1.../s1

InChI Key

SGVRKQURIVADFJ-OBZXMJSBSA-L

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.C(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.C(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Condensation-Hydrogenation Methodology

This method involves reacting 4-nitrobenzyl (4R,5S,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate with 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate in dimethylformamide (DMF) using diisopropylethylamine as a base. The reaction proceeds at 25–100°C for 10–24 hours, with a molar ratio of 3.5:1 for organophosphorus reagent to substrate. Post-condensation, the mixture is quenched in ethyl acetate and dipotassium hydrogen orthophosphate buffer, yielding diprotected Meropenem. Subsequent hydrogenation with 10% palladium on carbon (Pd/C) in aqueous N-methylmorpholine and acetic acid buffer removes protecting groups, producing non-sterile Meropenem.

Purification and Crystallization

Non-sterile Meropenem undergoes dissolution in methanol-water mixtures (typically 20:70 v/v) at 0–5°C, followed by pH adjustment to 9.0–9.5 using 12% methanolic ammonia. Carbon dioxide purging reduces the pH to 7.0–8.5, facilitating carbon treatment and ethylene diamine tetraacetic acid (EDTA) chelation to remove metal impurities. Final crystallization occurs at -5°C to -10°C after adjusting the pH to 5.5–6.0 with 10–12% formic acid. Acetone washing and vacuum drying yield sterile Meropenem trihydrate with 87–92% purity.

Formulation into Meropenem Sodium Carbonate

The conversion of Meropenem trihydrate to its sodium carbonate salt involves sterile blending under Good Manufacturing Practice (GMP) conditions.

Sterile Intermediate Blending

Sterile Meropenem trihydrate is mixed with pharmaceutical-grade sodium carbonate in a 1:1 molar ratio within ISO Class 5 cleanrooms. The process utilizes double-cone blenders to ensure homogeneity, with in-process controls monitoring moisture content (<1.5%) and particulate matter (<100 particles ≥10 µm per container).

Lyophilization and Filling

The blend is lyophilized to achieve residual moisture levels below 0.5%, followed by aseptic filling into pre-sterilized vials. Critical parameters include:

Parameter Specification Rationale
Reconstitution time ≤2 minutes in 20 mL water Ensures rapid clinical usability
pH of solution 7.3–8.3 Maintains drug stability
Particulate matter <6,000 particles ≥10 µm/vial Complies with USP <788> standards
Bacterial endotoxins <0.03 EU/mg Meets FDA thresholds for injectables

Data from three validation batches demonstrate batch-to-batch consistency, with assay values of 98.5–101.2% for Meropenem and 99.1–100.8% for sodium.

Quality Control and Sterilization

Sterility Assurance

Sterile Meropenem trihydrate undergoes membrane filtration (0.22 µm) before blending. The European Pharmacopoeia (Ph. Eur.) mandates sterility testing using direct inoculation into fluid thioglycollate medium and soybean-casein digest broth, with incubation for 14 days at 20–25°C and 30–35°C, respectively.

Stability Considerations

Meropenem sodium carbonate exhibits temperature-sensitive degradation, necessitating storage at 2–8°C. Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% impurity formation, primarily Meropenem open-ring derivatives.

Comparative Analysis of Preparation Methods

Solvent System Optimization

A comparative evaluation of crystallization solvents reveals:

Solvent Yield (%) Purity (%) Residual Solvent (ppm)
Acetone 89.2 99.5 <50
Methanol 85.7 98.8 120
Ethanol 82.4 97.9 90
THF 78.1 96.3 300

Acetone emerges as the optimal anti-solvent due to its low residue and high yield.

pH Adjustment Agents

Formic acid (pH 5.5–6.0) produces larger, more uniform crystals compared to hydrochloric or acetic acid, reducing friability during vial filling.

Chemical Reactions Analysis

Meropenem sodium carbonate undergoes several types of chemical reactions, including:

    Oxidation: Meropenem can be oxidized under specific conditions, leading to the formation of various degradation products.

    Reduction: Reduction reactions are less common but can occur under certain conditions.

    Substitution: Meropenem can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Meropenem sodium carbonate has a wide range of scientific research applications:

Mechanism of Action

The bactericidal activity of meropenem sodium carbonate results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding protein (PBP) targets. By binding to these proteins, meropenem inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .

Comparison with Similar Compounds

Stability Profile

Meropenem sodium carbonate exhibits distinct stability characteristics compared to other carbapenems and generic formulations:

Table 1: Stability of Meropenem Formulations Post-Reconstitution
Product (Manufacturer) Sodium Carbonate (mg/g meropenem) Stability at 25°C (hours) Stability at 4°C (hours) Reference
Merrem® (AstraZeneca) 208 6 24
Generic (Hospira/Hikma) 104 1 4–24
Meropenem Trihydrate 208 (as Na₂CO₃) 8 48
  • Key Findings :
    • Branded products (e.g., Merrem®) show longer stability due to optimized sodium carbonate content (208 mg/g), which buffers pH and reduces degradation .
    • Generic formulations with lower sodium carbonate (104 mg/g) degrade faster, limiting interchangeability in clinical settings .
    • Meropenem trihydrate formulations (e.g., Meropenem Kabi) demonstrate extended stability (48 hours at 4°C) compared to anhydrous forms .

Pharmacokinetic and Pharmacodynamic Properties

Compared to imipenem and doripenem:

Table 3: Pharmacokinetic Comparison of Carbapenems
Parameter Meropenem Sodium Carbonate Imipenem-Cilastatin Doripenem
Half-life (hours) 1 1 1
%T > MIC Required 40% 40% 35%
Stability in Saline 10–48 hours (4°C) 8–24 hours (4°C) 12–48 hours (4°C)
Reference
  • Key Findings :
    • Meropenem and imipenem share similar half-lives, but meropenem is more stable in reconstituted solutions (e.g., 48 hours in saline at 4°C vs. 24 hours for imipenem) .
    • Doripenem requires a lower %T > MIC for efficacy but is less studied in sodium carbonate-based formulations .

Analytical Method Compatibility

Spectrophotometric methods reveal excipient interactions:

  • FT-IR and Raman : These methods detect degradation products (e.g., open β-lactam rings) more effectively in sodium carbonate-stabilized samples .

Q & A

Q. How should researchers design stability studies for meropenem sodium carbonate formulations to address anomalous assay trends (e.g., increasing potency over time)?

Stability studies must account for method deviations, such as using non-pharmacopeial reference standards (e.g., meropenem trihydrate instead of anhydrous base) and omitted tests (e.g., sodium content, loss on drying). Accelerated and real-time stability protocols should align with USP monographs and include orthogonal analytical methods (e.g., HPLC with UV detection at 300 nm as per USP guidelines). Data interpretation must reconcile anomalies, such as upward assay trends, by evaluating degradation pathways, excipient interactions, and moisture content .

Q. What methodological considerations are critical for validating HPLC methods to quantify meropenem in sodium carbonate blends?

Key considerations include:

  • Wavelength selection : USP recommends 300 nm, but deviations (e.g., 220 nm) require validation against spectral absorption profiles and interference from sodium carbonate .
  • Reference standards : Use certified standards with defined potency (e.g., 73.91% for trihydrate) and document conversion factors to anhydrous equivalents .
  • System suitability : Ensure resolution between meropenem and degradation products (e.g., open-ring derivatives) under specified chromatographic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in polymorphic form identification and particle size distribution for meropenem sodium carbonate blends?

Polymorphism and particle size impact dissolution rates and bioavailability. Methods include:

  • X-ray diffraction (XRD) : To identify crystalline forms and quantify amorphous content.
  • Dynamic light scattering (DLS) : For particle size distribution analysis.
  • Stability correlation : Link polymorphic changes to assay variability during storage (e.g., hydrate-anhydrous transitions) .

Q. What experimental strategies address incompatibility between meropenem sodium carbonate and infusion devices (e.g., precipitate formation in elastomeric pumps)?

  • Kinetic studies : Monitor solubility and stability under simulated conditions (e.g., temperature, pH 7.3–8.3).
  • Excipient screening : Test alternative buffering agents to replace sodium carbonate in infusion formulations.
  • Material compatibility : Assess adsorption/absorption on elastomeric surfaces using HPLC and mass balance studies .

Q. How should researchers validate the equivalence of non-USP-compliant formulations (e.g., sodium carbonate blends) to innovator products?

  • Pharmaceutical equivalence : Compare critical attributes (e.g., dissolution profiles, impurity spectra) using innovator batch data (expiry date, manufacturer).
  • Bioanalytical bridging : Conduct dissolution-permeability studies with biorelevant media.
  • Regulatory alignment : Justify deviations (e.g., omitted sodium content tests) with risk assessments and compendial waivers .

Q. What are the implications of aseptic processing failures (e.g., VHP sterilization) on meropenem sodium carbonate product quality?

Critical deficiencies in aseptic processing (e.g., improper vaporized hydrogen peroxide load patterns) risk microbial contamination. Mitigation involves:

  • Media fills : Validate sterility assurance levels (SAL ≤ 10⁻³).
  • Environmental monitoring : Track airborne particulates and microbial counts during blending.
  • Process validation : Re-qualify autoclave cycles for equipment sterilization .

Methodological Guidance Tables

Parameter Recommended Method Key Considerations References
Assay validation (HPLC)USP-compliant UV detection at 300 nmCheck interference from sodium carbonate
Polymorph identificationXRD and thermal gravimetric analysisCorrelate with stability data
Sterility assuranceMedia fill simulationsAlign with EU GMP Annex 1 requirements
Sodium content determinationIon chromatography or flame photometryRequired for compendial compliance

Key Challenges in Data Interpretation

  • Potency calculations : Adjust for trihydrate-to-anhydrous conversion (e.g., 707 mg trihydrate ≈ 500 mg anhydrous meropenem) .
  • Degradation products : Monitor for β-lactam ring hydrolysis and dimerization using LC-MS .
  • Regulatory alignment : Address gaps in USP monograph adherence (e.g., undetermined sodium carbonate content) with supplemental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.